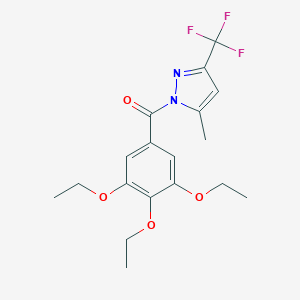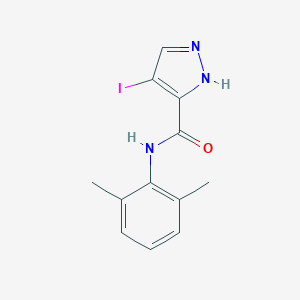
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用机制
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide works by blocking the activity of several key proteins involved in various biological processes. Specifically, it inhibits the activity of NF-κB, IKK, and GSK-3β. By blocking the activity of these proteins, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory effects, and neuroprotective effects. In addition, it has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, its efficacy may vary depending on the specific cell or tissue type being studied.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential use of this compound in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance the efficacy of cancer treatment. Another area of interest is the development of more specific inhibitors that target only one of the proteins affected by N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. This could potentially reduce the risk of off-target effects and increase the specificity of the compound. Finally, further research is needed to fully understand the potential applications of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide in various fields, including cancer research, immunology, and neurology.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenyl hydrazine with ethyl acetoacetate to form 3-chloro-4-methylphenyl pyrazolone. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form the final product, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide.
科学研究应用
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, immunology, and neurology. In cancer research, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called NF-κB. This protein is known to play a key role in the development and progression of many types of cancer.
In immunology, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory effects by blocking the activity of another protein called IKK. This protein is involved in the production of cytokines, which are molecules that play a key role in the immune response. By blocking the activity of IKK, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurology, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects by blocking the activity of yet another protein called GSK-3β. This protein is involved in the development of Alzheimer's disease and other neurodegenerative disorders. By blocking the activity of GSK-3β, N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has the potential to be used in the treatment of these disorders.
属性
产品名称 |
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-3-17-8-10(7-15-17)13(18)16-11-5-4-9(2)12(14)6-11/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
OJZWQGHJBYILFP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
规范 SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)



